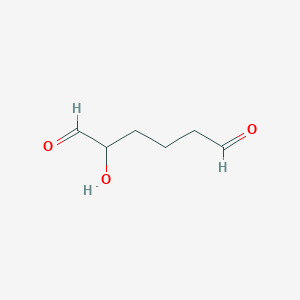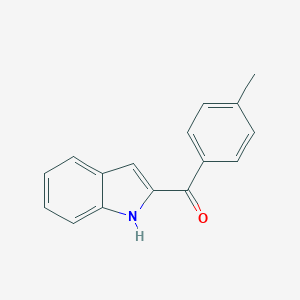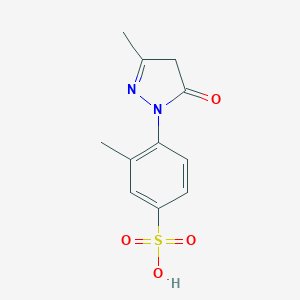
3-庚烯,2,2,4,6,6-五甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,6,6-PENTAMETHYL-3-HEPTENE is an organic compound with the molecular formula C12H24. It is a branched-chain hydrocarbon and a member of the alkene family, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain. This compound is known for its unique structure, which includes five methyl groups attached to the heptene backbone, making it highly branched and sterically hindered .
科学研究应用
2,2,4,6,6-PENTAMETHYL-3-HEPTENE has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of steric hindrance on reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific steric and electronic properties.
作用机制
Target of Action
It has been shown to exhibit potent antibacterial activity against gram-positive bacteria , suggesting that its targets may be bacterial cell components.
Mode of Action
It has been shown to have a radical mechanism of action . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of radicals that can disrupt cellular processes.
Biochemical Pathways
Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The result of the action of 3-Heptene, 2,2,4,6,6-pentamethyl- is the inhibition of growth in Gram-positive bacteria . This suggests that the compound’s action leads to bactericidal or bacteriostatic effects.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE can be synthesized through various methods. One common approach involves the reaction of alkynes with isobutene alcohol under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature and pressure to ensure the correct formation of the double bond and the attachment of the methyl groups.
Industrial Production Methods: In an industrial setting, the production of 2,2,4,6,6-PENTAMETHYL-3-HEPTENE may involve the polymerization of alkenes followed by selective hydrogenation and isomerization processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents such as chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
相似化合物的比较
2,2,4,6,6-Pentamethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,2,4,6,6-Pentamethyl-3-hexene: A similar alkene with one fewer carbon atom in the chain.
2,2,4,6,6-Pentamethyl-3-octene: An alkene with one additional carbon atom in the chain.
Uniqueness: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE is unique due to its specific combination of a double bond and extensive branching. This structure imparts distinct steric and electronic properties, influencing its reactivity and interactions in ways that differ from its saturated or less-branched analogs .
属性
CAS 编号 |
123-48-8 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
2,2,4,6,6-pentamethylhept-3-ene |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 |
InChI 键 |
NBUMCEJRJRRLCA-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
手性 SMILES |
C/C(=C\C(C)(C)C)/CC(C)(C)C |
规范 SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
Key on ui other cas no. |
27656-49-1 123-48-8 |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)












